3-Methoxythiane-3-carboxylicacid
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Overview
Description
3-Methoxythiane-3-carboxylicacid is an organic compound that belongs to the class of carboxylic acids It features a thiane ring, which is a six-membered ring containing one sulfur atom, with a methoxy group and a carboxylic acid group attached to it
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxythiane-3-carboxylicacid can be achieved through several methods. One common approach involves the nucleophilic substitution reaction of a thiane derivative with a methoxy group. The reaction typically requires a strong base, such as sodium hydride, and a methoxy donor, such as methyl iodide, under anhydrous conditions. The resulting intermediate is then subjected to oxidation to introduce the carboxylic acid group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The process may also include the use of catalysts to enhance reaction rates and yields. The final product is typically purified through crystallization or distillation techniques.
Chemical Reactions Analysis
Types of Reactions
3-Methoxythiane-3-carboxylicacid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used to replace the methoxy group.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and aldehydes.
Substitution: Various substituted thiane derivatives.
Scientific Research Applications
3-Methoxythiane-3-carboxylicacid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Methoxythiane-3-carboxylicacid involves its interaction with specific molecular targets and pathways. For example, in biological systems, the compound may inhibit certain enzymes or disrupt cellular processes, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
3-Methoxythiane-3-carboxylicacid can be compared with other similar compounds, such as:
3-Methoxythiane-3-sulfonic acid: Similar structure but with a sulfonic acid group instead of a carboxylic acid group.
3-Methoxythiane-3-aldehyde: Similar structure but with an aldehyde group instead of a carboxylic acid group.
3-Methoxythiane-3-alcohol: Similar structure but with an alcohol group instead of a carboxylic acid group.
The uniqueness of this compound lies in its specific functional groups and the resulting chemical and biological properties.
Properties
Molecular Formula |
C7H12O3S |
---|---|
Molecular Weight |
176.24 g/mol |
IUPAC Name |
3-methoxythiane-3-carboxylic acid |
InChI |
InChI=1S/C7H12O3S/c1-10-7(6(8)9)3-2-4-11-5-7/h2-5H2,1H3,(H,8,9) |
InChI Key |
IXZDUIJMOYASGV-UHFFFAOYSA-N |
Canonical SMILES |
COC1(CCCSC1)C(=O)O |
Origin of Product |
United States |
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